molecular formula C8H10F2N2O B1432577 (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine CAS No. 1555456-91-1

(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine

Cat. No.: B1432577
CAS No.: 1555456-91-1
M. Wt: 188.17 g/mol
InChI Key: NZNJOUZNZPSTKY-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The compound’s systematic IUPAC name is This compound , reflecting its substitution pattern on the pyridine ring. Key structural features include:

Property Value
Molecular Formula C₈H₁₀F₂N₂O
Molecular Weight 188.18 g/mol
CAS Registry Number 1555456-91-1
SMILES Notation NCC1=C(OCC(F)F)C=NC=C1

The pyridine ring is substituted at the 3-position with a 2,2-difluoroethoxy group (-OCH₂CF₂) and at the 4-position with a methanamine (-CH₂NH₂) group. This arrangement creates distinct electronic effects due to fluorine’s electronegativity and the amine’s basicity.

Historical Development in Organofluorine Chemistry

Organofluorine chemistry traces its origins to the 19th century, with Alexander Borodin’s 1862 demonstration of halogen exchange (Cl → F) in benzoyl chloride. Early fluorination methods, such as Swarts’ use of SbF₃ (1898) and Schiemann’s diazofluorination (1927), laid the groundwork for modern techniques.

The synthesis of This compound relies on advances in nucleophilic fluorination and heterocyclic functionalization developed in the mid-20th century. The difluoroethoxy group is typically introduced via etherification of pyridinols using 2,2-difluoroethylating agents, followed by amination at the 4-position.

Position Within Pyridine-Based Methanamine Derivatives

Pyridine methanamines are a structurally diverse class, with variations in substitution patterns influencing biological activity and chemical reactivity. A comparison of key derivatives is shown below:

Compound Substituents Key Applications
2-(Aminomethyl)pyridine -CH₂NH₂ at position 2 Ligand synthesis, catalysis
3-(Aminomethyl)pyridine -CH₂NH₂ at position 3 Pharmaceutical intermediates
This compound -OCH₂CF₂ at position 3, -CH₂NH₂ at position 4 Drug discovery, agrochemicals

The difluoroethoxy group in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in optimizing pharmacokinetic profiles. Its electronic effects also modulate the pyridine ring’s basicity, influencing binding interactions in biological systems.

Properties

IUPAC Name

[3-(2,2-difluoroethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c9-8(10)5-13-7-4-12-2-1-6(7)3-11/h1-2,4,8H,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNJOUZNZPSTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

Reagent/Material Quantity/Equivalents Role/Notes
2,6-Dichloropyridin-4-amine 1.0 equivalent (e.g., 10 g) Pyridine precursor
Difluoroethanol 3.0 equivalents (e.g., 11.7 mL) Source of difluoroethoxy group
Sodium hydride (NaH) 3.0 equivalents (e.g., 7.4 g) Base to deprotonate difluoroethanol
Dry tetrahydrofuran (THF) Solvent (e.g., 200 mL, 0.3 M) Reaction medium
Temperature 0 °C to 85 °C Controlled temperature for reaction
Reaction time 15 hours Ensures completion of substitution

Synthetic Procedure

  • Generation of Difluoroethoxide Ion: Sodium hydride is suspended in dry THF at 0 °C. Difluoroethanol is added slowly to this suspension to form the difluoroethoxide ion. The mixture is stirred at room temperature for 20 minutes to complete this step.

  • Nucleophilic Aromatic Substitution: The pyridine precursor, 2,6-dichloropyridin-4-amine, is added to the reaction mixture. The mixture is then heated to 85 °C and stirred for 15 hours to allow nucleophilic substitution of the chlorine at the 3-position by the difluoroethoxy group.

  • Work-up and Purification: After completion, the reaction mixture is diluted with dichloromethane (DCM) and water. The aqueous phase is extracted with DCM. The combined organic extracts are filtered through a phase separator and concentrated under vacuum.

  • Isolation: The crude product is purified by flash chromatography on silica gel using petroleum ether/ethyl acetate (95:5) as the eluent to afford (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine with a typical yield of approximately 58%.

Characterization Data

  • LCMS: m/z = 208.9 (M+H)+
  • [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup): δ 6.43 (s, 2H), 6.47-6.14 (m, 1H), 6.27 (d, J = 1.6 Hz, 1H), 5.85 (d, J = 1.6 Hz, 1H), 4.40 (td, J = 15.2, 3.5 Hz, 2H)

Reaction Scheme Summary

Step Starting Material Reagents & Conditions Product Yield
1 2,6-Dichloropyridin-4-amine Difluoroethanol, NaH, THF, 0-85 °C, 15 h This compound ~58%

Additional Synthetic Considerations

  • The use of sodium hydride as a strong base is critical to generate the reactive difluoroethoxide nucleophile.
  • Strict anhydrous conditions and inert atmosphere are recommended to avoid side reactions.
  • The reaction temperature and time are optimized to maximize substitution efficiency while minimizing decomposition.
  • Flash chromatography purification is essential to obtain analytically pure product suitable for further applications.

Comparative Notes on Similar Preparations

Similar synthetic routes have been employed for related pyridine derivatives bearing fluorinated ether substituents, often starting from chloropyridine precursors and employing nucleophilic substitution with fluorinated alcohols under basic conditions. The yields and purity depend on the nature of substituents and reaction optimization.

Summary Table of Key Preparation Data

Parameter Details
Starting Material 2,6-Dichloropyridin-4-amine
Key Reagent Difluoroethanol
Base Sodium hydride (NaH)
Solvent Dry tetrahydrofuran (THF)
Temperature Range 0 °C to 85 °C
Reaction Time 15 hours
Purification Method Flash chromatography (silica gel)
Typical Yield 58%
Characterization LCMS, ^1H NMR

Research Findings and Practical Implications

  • The described method provides a reliable and reproducible route to this compound, a compound valuable as an intermediate in pharmaceutical research.
  • The presence of the difluoroethoxy group enhances the compound’s lipophilicity and potential biological activity, making this synthetic route critical for medicinal chemistry applications.
  • The method’s scalability and moderate yield make it suitable for both laboratory and industrial scale synthesis with further optimization possible.

Chemical Reactions Analysis

(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine: undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine (CAS 1543222-76-9)

  • Structure : Differs by having a trifluoroethoxy group instead of difluoroethoxy.
  • Properties :
    • Molecular formula: C₈H₉F₃N₂O
    • Molecular weight: 206.17 g/mol
    • Physical state: Liquid at room temperature
    • Key features: Higher electronegativity due to three fluorine atoms, likely reducing solubility in aqueous media compared to the difluoroethoxy analog .

[4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS 81630-84-4)

  • Structure: Substituted with a methylphenoxy group at the 4-position of pyridin-2-yl.

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8)

  • Structure : Combines a fluorinated benzyl group with a pyridin-4-ylmethyl amine.
  • Properties :
    • Molecular formula: C₁₅H₁₆FN₂O
    • Key features: Dual fluorine and methoxy substituents may improve binding affinity to hydrophobic targets but introduce steric hindrance .

[2-(2-Phenoxyethoxy)pyridin-4-yl]methanamine

  • Structure: Features a phenoxyethoxy chain at the 2-position of pyridin-4-yl.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Fluorine Count Physical State
This compound N/A C₈H₁₀F₂N₂O ~196.17 (estimated) 3,4-pyridine 2 Unknown
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine 1543222-76-9 C₈H₉F₃N₂O 206.17 3,4-pyridine 3 Liquid
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine 81630-84-4 C₁₃H₁₄N₂O 214.27 4,2-pyridine 0 Solid
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine 1025230-61-8 C₁₅H₁₆FN₂O 266.30 Benzyl/pyridine 1 Liquid
[2-(2-Phenoxyethoxy)pyridin-4-yl]methanamine N/A C₁₄H₁₆N₂O₂ 244.29 2,4-pyridine 0 Unknown

Key Research Findings

Substituent Effects on Bioactivity

  • Fluorine Content : Trifluoroethoxy analogs (e.g., CAS 1543222-76-9) exhibit higher electronegativity, which may enhance metabolic stability but reduce aqueous solubility compared to difluoroethoxy derivatives .
  • Aromatic vs.

Pharmacokinetic Considerations

  • Molecular Weight : Compounds under 300 g/mol (e.g., CAS 1543222-76-9) are more likely to comply with Lipinski's Rule of Five, suggesting better oral bioavailability .
  • Physical State : Liquid compounds (e.g., CAS 1025230-61-8) may offer advantages in formulation flexibility compared to solids .

Structural Insights from Patents

  • The European Patent Application (EP 4 374 877 A2) highlights the use of trifluoroethoxy pyridine derivatives in complex pharmacophores, underscoring their relevance in drug discovery for targeted therapies .

Biological Activity

(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoroethoxy group and a primary amine, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H11F2N
  • Molecular Weight : 185.19 g/mol

The difluoroethoxy group enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for drug development.

Research indicates that the biological activity of this compound is mediated through its interactions with specific enzymes and receptors:

  • Enzyme Interaction : The compound may inhibit or modulate enzyme activities involved in metabolic pathways.
  • Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could influence neuronal signaling pathways.

The presence of the difluoroethoxy group is particularly noteworthy as it may enhance binding affinity and selectivity towards these targets, leading to diverse biological effects.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. The introduction of fluorine atoms in the structure has been associated with improved antibacterial properties. For instance:

  • Antibacterial Activity : Research indicates that fluorinated pyridine derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1 summarizes the antibacterial activities of related compounds:

Compound NameStructure FeaturesAntibacterial Activity
3-PyridinylmethanaminePyridine ring with amineStrong neuroprotective effects
4-(Difluoromethyl)pyridinePyridine ring with difluoromethyl groupExhibits potent antimicrobial properties
3-(Trifluoromethyl)pyridin-4-aminePyridine ring with trifluoromethyl groupNotable for high lipophilicity
3-(Ethoxy)pyridin-4-ylmethanamineEthoxy-substituted pyridineSignificant anticancer activity

Antiviral Potential

Emerging research also suggests that this compound may possess antiviral properties. The structural characteristics of pyridine derivatives often correlate with enhanced activity against viral pathogens, making them candidates for further investigation in antiviral drug development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated that compounds with difluoro substitutions exhibited enhanced inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to increased lipophilicity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications in the pyridine ring significantly affect biological activity. The introduction of electron-withdrawing groups like difluoroethoxy improved binding to target enzymes, suggesting a pathway for optimizing drug candidates based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed. First, introduce the 2,2-difluoroethoxy group to pyridine via nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ in DMF at 80°C). Subsequent functionalization of the pyridine ring at the 4-position with a methanamine group can be achieved via reductive amination or Buchwald-Hartwig coupling .
  • Purification : Use gradient column chromatography (e.g., DCM/MeOH 95:5 to 90:10) followed by recrystallization in DCM/hexane to achieve >95% purity. Monitor intermediates by TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structure of this compound validated experimentally?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Key signals include δ ~3.8 ppm (s, 2H, NH₂), δ ~6.5–8.5 ppm (pyridine protons), and δ ~4.5 ppm (OCH₂CF₂) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺.
  • X-ray Crystallography : For crystalline derivatives, SHELX software is used to solve and refine structures, with hydrogen-bonding networks analyzed via graph set theory .

Advanced Research Questions

Q. How do electronic effects of the 2,2-difluoroethoxy group influence reactivity in downstream functionalization?

  • Mechanistic Insight : The electron-withdrawing difluoroethoxy group reduces electron density at the pyridine’s 3-position, directing electrophilic substitution to the 4-position. Computational studies (DFT, B3LYP/6-31G*) reveal decreased LUMO energy at the 4-position, favoring nucleophilic attack .
  • Experimental Validation : Compare reaction rates of derivatives with/without fluorine substituents using kinetic assays (e.g., UV-Vis monitoring of intermediate formation) .

Q. What strategies mitigate regioselectivity challenges during pyridine ring functionalization?

  • Directed Metalation : Use directing groups (e.g., -Bpin) to control C-H activation sites. For example, Pd-catalyzed C-H amination with tert-butyloxycarbonyl (Boc)-protected amines ensures selective substitution at the 4-position .
  • Protection/Deprotection : Temporarily block reactive sites with trimethylsilyl (TMS) groups, later removed via fluoride-mediated cleavage .

Q. How can hydrogen-bonding interactions of this compound be exploited in crystal engineering or molecular recognition?

  • Graph Set Analysis : Characterize hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s rules. The amine group forms N–H···N bonds with pyridine nitrogens, while fluorine atoms participate in weak C–F···H–C interactions, stabilizing supramolecular assemblies .
  • Co-crystallization : Screen with dicarboxylic acids (e.g., succinic acid) to generate salts with predictable packing patterns, analyzed via Mercury CSD .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to resolve conflicting data for polar vs. nonpolar solvents?

  • Root Cause : Solubility variations arise from protonation states (free base vs. hydrochloride salt). For example, the free base is soluble in DCM (logP ~2.1), while the hydrochloride salt prefers polar solvents (e.g., methanol, logP ~−0.5) .
  • Resolution : Characterize ionization state via pH titration and correlate with solvent polarity. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility .

Q. Conflicting biological activity How to assess structure-activity relationships (SAR) for CYP inhibition?

  • Hypothesis Testing : Compare inhibitory potency against CYP51/5122A1 isoforms using recombinant enzyme assays. The pyridine nitrogen and fluorine substituents enhance binding via π-π stacking and hydrophobic interactions, respectively .
  • Control Experiments : Synthesize analogs lacking the difluoroethoxy group to isolate its contribution to IC₅₀ values .

Methodological Best Practices

Q. What computational tools predict metabolic stability of this compound derivatives?

  • In Silico Models : Use Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., cytochrome P450 oxidation at the methanamine group). Validate with microsomal stability assays (human liver microsomes + NADPH) .

Q. How to optimize reaction yields for large-scale synthesis (>10 g)?

  • Process Chemistry : Replace column chromatography with telescoped reactions (e.g., continuous flow hydrogenation) and crystallization-driven purification. Monitor reaction progress in real-time via inline FTIR .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine
Reactant of Route 2
(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine

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